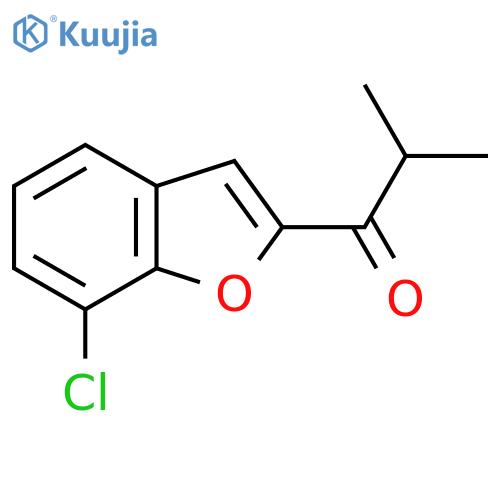

Cas no 1467372-04-8 (1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 1467372-04-8

- 1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-one

- CS-0273390

- 1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

- AKOS014763894

- EN300-744903

- 1-Propanone, 1-(7-chloro-2-benzofuranyl)-2-methyl-

- 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

-

- インチ: 1S/C12H11ClO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3

- InChIKey: XJKVTFNTRNYVKL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2C=C(C(C(C)C)=O)OC=21

計算された属性

- せいみつぶんしりょう: 222.0447573g/mol

- どういたいしつりょう: 222.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 30.2Ų

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-744903-0.25g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 0.25g |

$447.0 | 2024-05-23 | |

| Enamine | EN300-744903-5.0g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 5.0g |

$1406.0 | 2024-05-23 | |

| Enamine | EN300-744903-1.0g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 1.0g |

$485.0 | 2024-05-23 | |

| Enamine | EN300-744903-2.5g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 2.5g |

$949.0 | 2024-05-23 | |

| Enamine | EN300-744903-0.05g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 0.05g |

$407.0 | 2024-05-23 | |

| Enamine | EN300-744903-0.1g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 0.1g |

$427.0 | 2024-05-23 | |

| Enamine | EN300-744903-0.5g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 0.5g |

$465.0 | 2024-05-23 | |

| Enamine | EN300-744903-10.0g |

1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one |

1467372-04-8 | 95% | 10.0g |

$2085.0 | 2024-05-23 |

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one 関連文献

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-oneに関する追加情報

Introduction to 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 1467372-04-8)

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 1467372-04-8) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzofuran derivatives, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The molecule features a benzofuran ring substituted with a chlorine atom at the 7-position and a keto group at the 2-position, along with a methyl group attached to the carbonyl carbon. These structural features contribute to its intriguing chemical behavior and functional versatility.

The synthesis of 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one involves a series of carefully designed organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing emphasis on green chemistry in modern synthetic practices. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to enhance reaction yields and reduce production times.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The benzofuran core is a common structural motif in various bioactive molecules, including anticancer agents, anti-inflammatory drugs, and neuroprotective compounds. For instance, studies have shown that analogs of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its role in targeted therapies. Additionally, the presence of the chlorine substituent enhances the molecule's lipophilicity, which is crucial for its absorption and bioavailability in biological systems.

Recent research has also highlighted the importance of computational chemistry in understanding the properties of this compound. Advanced molecular modeling techniques have been employed to predict its electronic structure, reactivity, and interaction with biological targets. These insights have paved the way for rational drug design strategies, where subtle modifications to the molecule's structure can be made to optimize its pharmacokinetic properties.

In addition to its pharmacological applications, 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one has shown potential in the field of materials science. Its aromaticity and conjugated system make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various nanotechnology platforms.

The environmental impact of this compound is another area of active investigation. Studies have been conducted to assess its biodegradability and toxicity profiles under different conditions. Preliminary results indicate that it exhibits moderate biodegradation rates under aerobic conditions, but further research is needed to fully understand its ecological footprint.

In conclusion, 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 1467372-04) is a multifaceted compound with a wide range of potential applications across diverse scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its properties and capabilities, this compound is poised to make significant contributions to the advancement of science and technology.

1467372-04-8 (1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one) 関連製品

- 2309779-98-2(ethyl 4-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-4-oxobutanoate)

- 1862847-95-7(4-(pyrimidin-2-yl)piperazin-2-one)

- 1457206-59-5(1-1-(benzyloxy)-2-bromoethyl-4-fluorobenzene)

- 2098086-75-8(Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate)

- 2120323-37-5(tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate)

- 1804351-19-6(4-(Aminomethyl)-3-methoxy-2-methyl-5-(trifluoromethoxy)pyridine)

- 2168394-29-2(4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one)

- 1804775-31-2(2-(Bromomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 102846-13-9(3-(bromomethyl)-1-methyl-1H-Pyrazole)

- 86792-81-6(Benzo[b]thiophene, 5-bromo-3-(methylthio)-)